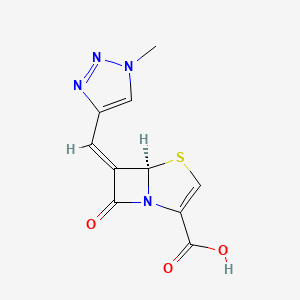
(5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid is a synthetic compound belonging to the penem class of antibiotics This compound is characterized by its unique structure, which includes a penem core and a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the penem core and the introduction of the triazole moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the penem core.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the penem core, while substitution reactions can introduce various functional groups onto the triazole moiety.
Aplicaciones Científicas De Investigación
(5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is explored for its potential use as an antibiotic, particularly against resistant bacterial strains.
Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid involves its interaction with specific molecular targets. The compound binds to bacterial enzymes, inhibiting their function and leading to the disruption of essential cellular processes. This results in the bactericidal effect observed with this compound. The molecular pathways involved include the inhibition of cell wall synthesis and interference with protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin: Another β-lactam antibiotic with a similar core structure but different side chains.
Cephalosporins: These compounds also belong to the β-lactam class but have a different core structure compared to penems.
Carbapenems: Structurally similar to penems but with broader antimicrobial activity.
Uniqueness
(5r)-(z)-6-(1-Methyl-1,2,3-triazol-4-ylmethylene)penem-3-carboxylic acid is unique due to its triazole moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and spectrum of activity compared to other β-lactam antibiotics.
Propiedades
Fórmula molecular |
C10H8N4O3S |
|---|---|
Peso molecular |
264.26 g/mol |
Nombre IUPAC |
(5R,6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H8N4O3S/c1-13-3-5(11-12-13)2-6-8(15)14-7(10(16)17)4-18-9(6)14/h2-4,9H,1H3,(H,16,17)/b6-2-/t9-/m1/s1 |
Clave InChI |
DFFVJNWUKHDODC-MEHWWPQUSA-N |
SMILES isomérico |
CN1C=C(N=N1)/C=C/2\[C@@H]3N(C2=O)C(=CS3)C(=O)O |
SMILES canónico |
CN1C=C(N=N1)C=C2C3N(C2=O)C(=CS3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


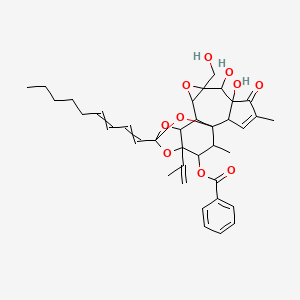
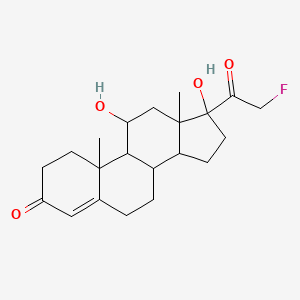
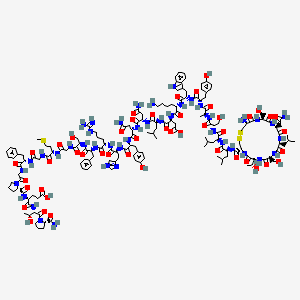
![[(1R,6S,8R,14S,16S)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784644.png)

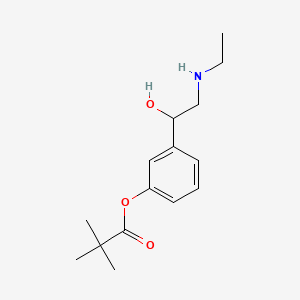

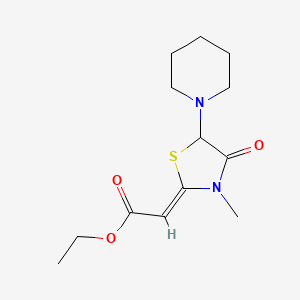
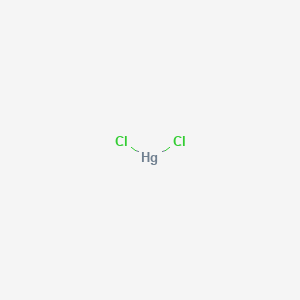
![1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B10784685.png)
![[(10R,13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784687.png)
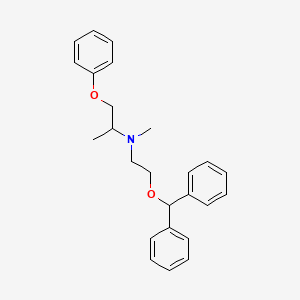
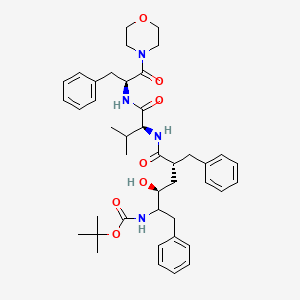
![6-[(1-Methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10784731.png)
